Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles†
RSC Advances Pub Date: 2015-02-06 DOI: 10.1039/C4RA15424J
Abstract
A set of benzothiadiazoles (BTD) of the type D–π–A–π–D and D1–π–A–π–D2 were designed and synthesized by the Pd-catalyzed Sonogashira cross-coupling reaction. Their photophysical and electrochemical properties were studied. The substitution of anthracene on BTD improves its thermal stability, and lowers the HOMO–LUMO gap, which results in a red shift of the electronic absorption. The experimental optical gap values show good agreement with the calculated HOMO–LUMO gap.
![Graphical abstract: Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles](http://scimg.chem960.com/usr/1/C4RA15424J.jpg)
![Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles†](https://scimg.chem960.com/usr/1/C4RA15424J.jpg)
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Journal Name:RSC Advances
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